molecular formula C11H15NO B1588405 (3-Pyrrolidin-1-ylphenyl)methanol CAS No. 859850-72-9

(3-Pyrrolidin-1-ylphenyl)methanol

Cat. No.: B1588405
CAS No.: 859850-72-9
M. Wt: 177.24 g/mol
InChI Key: MYIYSGIMXUQECR-UHFFFAOYSA-N
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Description

(3-Pyrrolidin-1-ylphenyl)methanol: is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol moiety. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyrrolidin-1-ylphenyl)methanol typically involves the reaction of 3-bromobenzyl alcohol with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine group . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: (3-Pyrrolidin-1-ylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at reflux temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed:

    Oxidation: 3-Pyrrolidin-1-ylbenzaldehyde.

    Reduction: 3-Pyrrolidin-1-ylphenylmethane.

    Substitution: 3-Nitro-1-pyrrolidinylbenzyl alcohol (for nitration).

Scientific Research Applications

Chemistry: (3-Pyrrolidin-1-ylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for investigating the binding affinities and selectivity of potential drug candidates .

Medicine: Its structural features allow for the exploration of new pharmacophores and the development of drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (3-Pyrrolidin-1-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its inhibitory or modulatory effects .

Comparison with Similar Compounds

  • (3-Fluoro-1-®-1-phenylethyl)pyrrolidin-3-yl)methanol
  • (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
  • (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Comparison: Compared to these similar compounds, (3-Pyrrolidin-1-ylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring. This structural difference can influence its chemical reactivity, binding affinity, and selectivity towards biological targets. The presence of the pyrrolidine ring also imparts distinct stereochemical properties, which can affect the compound’s overall biological activity and pharmacokinetic profile .

Properties

IUPAC Name

(3-pyrrolidin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIYSGIMXUQECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428145
Record name (3-pyrrolidin-1-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-72-9
Record name (3-pyrrolidin-1-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrabutylammonium fluoride (1.0 M solution in THF, 3.8 ml) was added to a solution of 1-[3-(tert-butyldimethylsilyloxymethyl)phenyl]pyrrolidine in THF (20 ml) and the mixture was stirred at room temperature for 3.5 hours. The reaction mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to obtain the title compound (557 mg).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
1-[3-(tert-butyldimethylsilyloxymethyl)phenyl]pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.25 g of N-(3-ethoxycarbonylphenyl)succinimide [synthesized by heat condensing ethyl m-aminobenzoate with succinic anhydride in acetic acid] was dissolved in 5 ml of anhydrous tetrahydrofuran, and with stirring under ice cooling, 0.17 g of lithium aluminium hydride was added. The mixture was maintained at room temperature for 30 minutes, and then heated under reflux for 4 hours. After the reaction, ethyl acetate and water were added. The organic layer was separated, and then worked up in a customary manner and purified by medium-pressure liquid chromatography [Lobar column, size B, Lichroprep Si 60 (E. Merck & Co.); eluting solvent: hexane/ethyl acetate=10/1) to give 84 mg (yield 47%) of the captioned compound as a colorless oil.
Name
N-(3-ethoxycarbonylphenyl)succinimide
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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